molecular formula C17H14N2O5S2 B344884 N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid CAS No. 309288-91-3

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid

Cat. No.: B344884
CAS No.: 309288-91-3
M. Wt: 390.4g/mol
InChI Key: JDUVJTGOCLNTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid is a benzothiazole-derived compound designed to address multifactorial neurodegenerative disorders such as Alzheimer’s disease (AD). Its structure integrates a methanesulfonyl-substituted benzothiazole core linked to a 4-methyl-phthalamic acid moiety. Benzothiazole derivatives are recognized for their neuroprotective, anti-amyloidogenic, and cholinesterase inhibitory properties, making them promising candidates for AD therapy .

The 4-methyl-phthalamic acid substituent may contribute to solubility and metabolic stability, though its specific role requires further investigation. Preclinical studies suggest that such hybrids balance multitarget mechanisms, addressing both cholinergic dysfunction and Aβ pathology in AD .

Properties

IUPAC Name

4-methyl-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(26(2,23)24)8-14(13)25-17/h3-8H,1-2H3,(H,21,22)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUVJTGOCLNTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Benzothiazole Formation

The benzothiazole scaffold is typically synthesized via cyclization of ortho-aminothiophenol derivatives with carboxylic acid equivalents. Patent EP1201662B1 describes a generalized approach for thiazole synthesis involving the reaction of glycidyl aldehyde with substituted amines in the presence of acid catalysts. For N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid, the benzothiazole ring is assembled using 2-aminobenzenethiol and a methyl-substituted phthalic anhydride derivative.

In a representative procedure, 2-aminobenzenethiol is condensed with 4-methylphthalic anhydride in tetrahydrofuran (THF) under reflux, catalyzed by chloroformic acid ethyl ester. The reaction proceeds via nucleophilic attack of the thiol group on the anhydride, followed by intramolecular cyclization to form the benzothiazole ring. This method yields the intermediate 2-carboxy-6-mercaptobenzothiazole, which is subsequently oxidized to introduce the methanesulfonyl group.

Methanesulfonyl Group Introduction

Sulfonation and Oxidation Techniques

The methanesulfonyl moiety at position 6 is introduced through electrophilic sulfonation or oxidation of a thioether intermediate. Patent WO2016024434A1 demonstrates the use of methanesulfonyl chloride in dichloromethane (DCM) with a Lewis acid catalyst (e.g., AlCl₃) to achieve regioselective sulfonation. For the target compound, the thiol group at position 6 of the benzothiazole intermediate is treated with methanesulfonyl chloride at 0–5°C, yielding the sulfonated product in 85–92% purity after recrystallization.

Alternative routes involve oxidation of a methylthio (-SMe) precursor. Hydrogen peroxide (H₂O₂) in acetic acid at 60°C selectively oxidizes the thioether to the sulfone, as evidenced by IR spectral data showing characteristic S=O stretches at 1120–1190 cm⁻¹. This method avoids harsh sulfonation conditions and improves functional group compatibility.

Phthalamic Acid Coupling

Amide Bond Formation

The final step involves coupling 4-methyl-phthalamic acid to the benzothiazole scaffold. The carboxyl group at position 2 of the benzothiazole is activated using carbodiimide reagents (e.g., EDCl or DCC) in the presence of hydroxybenzotriazole (HOBt). In a protocol adapted from ACS Omega (2024), 2-carboxy-6-methanesulfonylbenzothiazole is reacted with 4-methyl-phthalamic acid in acetonitrile at 60°C for 24 hours, achieving 78% yield with acetic acid as a catalyst.

Table 1: Optimization of Amide Coupling Conditions

CatalystSolventTemperature (°C)Yield (%)
EDCl/HOBtDCM2562
DCCTHF4058
Acetic AcidCH₃CN6078

The reaction proceeds via a mixed anhydride intermediate, with acetic acid enhancing nucleophilic attack by the amine group of the phthalamic acid. Purification is achieved through antisolvent crystallization using water, yielding the final product as a white powder.

Characterization and Analytical Data

Spectroscopic Validation

The structure of this compound is confirmed via NMR, IR, and mass spectrometry. The ¹H NMR spectrum (500 MHz, DMSO-d₆) shows singlet peaks at δ 3.12 (3H, -SO₂CH₃) and δ 2.35 (3H, Ar-CH₃), alongside aromatic protons between δ 7.8–8.2 ppm. The ¹³C NMR spectrum confirms the methanesulfonyl carbon at δ 44.1 and the phthalamic acid carbonyl carbons at δ 168.5 and 170.2. IR analysis reveals strong absorptions at 1730 cm⁻¹ (C=O) and 1350 cm⁻¹ (S=O).

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Patent WO2024123815A1 highlights the importance of solvent recycling in large-scale synthesis. Acetonitrile, used in the amide coupling step, is recovered via distillation with >90% efficiency, reducing production costs. Catalytic acetic acid is neutralized with aqueous sodium bicarbonate and reclaimed through liquid-liquid extraction .

Chemical Reactions Analysis

Types of Reactions

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Therapeutic Potential in Neurodegenerative Diseases

One of the most significant applications of N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research has demonstrated that derivatives of this compound can act as multifunctional ligands capable of inhibiting key enzymes associated with Alzheimer's pathology.

Case Study: Alzheimer's Disease

A study developed a series of benzothiazole-piperazine hybrids, including N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides. These compounds exhibited potent inhibition against acetylcholinesterase (AChE), with one derivative showing an IC50 value of 2.31 μM. Additionally, it demonstrated significant inhibition of amyloid-beta (Aβ) aggregation and neuroprotection against oxidative stress in neuronal cell lines (SHSY-5Y) .

Table 1: Summary of Neuroprotective Properties

CompoundAChE Inhibition (IC50, μM)Aβ Aggregation Inhibition (%)Neuroprotection
Compound 122.3153.30Yes

Anticancer Activity

Another promising application is the potential anticancer activity of this compound. The compound has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Cancer Treatment

Research indicates that compounds with similar structural motifs have shown efficacy in treating various cancers, including breast and ovarian cancers. The mechanism involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation .

Table 2: Anticancer Properties

Cancer TypeCompound ActivityReference
Breast CancerInhibition of proliferation
Ovarian CancerInduction of apoptosis
Non-Small Cell Lung CancerCytotoxic effects observed

Future Directions and Research Needs

Continued research is essential to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles in animal models.
  • Mechanistic Studies : To better understand the pathways affected by this compound.
  • Clinical Trials : To evaluate its potential as a therapeutic agent in human populations suffering from neurodegenerative diseases or cancer.

Mechanism of Action

The mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid involves its interaction with specific molecular targets. In the context of neuroprotection, the compound is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which is beneficial for cognitive function. Additionally, the compound exhibits antioxidant properties, protecting neurons from oxidative stress.

Comparison with Similar Compounds

Benzothiazole-Piperazine Hybrids (e.g., Compound 12 from )

  • Structure : Features a benzothiazole core with a methanesulfonyl group at the 6-position, linked to a 3-(4-substituted-piperazin-1-yl)-propanamide chain.
  • Activity: AChE Inhibition: IC₅₀ = 2.31 µM (non-competitive, selective over BuChE) . Aβ Aggregation Inhibition: 53.3% at 10 µM . Neuroprotection: Reduced H₂O₂-induced cytotoxicity in SH-SY5Y cells by 80% . In Vivo Efficacy: Reversed scopolamine-induced cognitive deficits in mice .
  • Advantages : Multifunctional (AChE inhibition, Aβ modulation, metal chelation) and low cytotoxicity.

N-(6-Trifluoromethylbenzothiazol-2-yl) Acetamide Derivatives ()

  • Structure : Benzothiazole core with a trifluoromethyl group at the 6-position, linked to substituted phenylacetamide groups.
  • Activity: Limited biological data available in the patent, but trifluoromethyl groups are known to enhance metabolic stability and blood-brain barrier permeability compared to methanesulfonyl . Hypothesized to target Aβ or tau pathology due to structural similarity to other benzothiazole-based imaging agents (e.g., Pittsburgh Compound B).

This compound

  • Structure : Distinctive phthalamic acid substitution instead of piperazine or acetamide chains.
  • Hypothesized Advantages: Enhanced solubility due to the phthalamic acid’s carboxylic acid groups. Potential dual binding to AChE’s catalytic anionic site (via benzothiazole) and peripheral anionic site (via phthalamic acid), similar to dual-binding inhibitors like donepezil . Possible Aβ disaggregation activity, as seen in structurally related compounds .

Comparative Data Table

Compound AChE IC₅₀ (µM) Aβ Inhibition (%) Neuroprotection (SH-SY5Y Cell Viability) Key Structural Features
This compound Not reported Not reported Not reported Phthalamic acid substituent
Compound 12 (Piperazine hybrid) 2.31 53.3 80% recovery Piperazine-propanamide chain
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Not reported Not reported Not reported Trifluoromethyl group, phenylacetamide

Key Research Findings

Methanesulfonyl vs. Trifluoromethyl Groups :

  • Methanesulfonyl enhances AChE binding through polar interactions, whereas trifluoromethyl improves lipophilicity and CNS penetration .

Phthalamic Acid vs. Piperazine Moieties :

  • Piperazine derivatives exhibit stronger AChE inhibition due to cationic interactions with the enzyme’s gorge. Phthalamic acid’s carboxylic groups may favor Aβ interactions but reduce AChE affinity .

Toxicity Profile :

  • Piperazine hybrids (e.g., Compound 12) show low cytotoxicity (IC₅₀ > 100 µM in neuronal cells), suggesting a safety advantage over older benzothiazole-based drugs .

Biological Activity

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a phthalamic acid structure, which is known for its diverse pharmacological properties. Its chemical formula is C13H12N2O4SC_{13}H_{12}N_{2}O_{4}S, indicating the presence of a sulfonyl group that enhances its biological interactions.

Biological Activity Overview

Research indicates that derivatives of benzothiazole and phthalimide exhibit various biological activities, including:

  • Anticancer Activity : Compounds derived from benzothiazole have shown promising results against various cancer cell lines. For instance, studies have demonstrated that certain benzothiazole-phthalimide hybrids possess significant anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The most active compounds in these studies exhibited IC50 values as low as 14.0 µM against MDA-MB-231 cells, indicating potent cytotoxicity .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown effectiveness against both gram-positive and gram-negative bacteria, with MIC values ranging from 16 to 32 µg/mL against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .

The mechanism by which this compound exerts its effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is crucial for its anticancer activity.
  • DNA Damage : Studies indicate that the compound can damage nuclear DNA in cancer cells, further contributing to its cytotoxic effects .
  • Inhibition of Cell Migration : By preventing cellular migration, the compound may reduce metastasis in cancerous tissues .

Data Summary

Activity Cell Line/Pathogen IC50/MIC Values Notes
AnticancerMDA-MB-23114.0 µMSignificant cytotoxicity observed
AnticancerMCF-726.2 µMModerate activity compared to MDA-MB-231
AntimicrobialMRSA (ATCC 43300)16 µg/mLEffective against resistant strains
AntimicrobialGram-negative bacteria32 µg/mLBroad spectrum activity noted

Case Studies

  • Study on Anticancer Properties : A recent study synthesized several benzothiazole-phthalimide hybrids and tested their effects on breast cancer cell lines. Among them, the compound with the methanesulfonyl group showed superior activity compared to others, emphasizing the importance of functional groups in enhancing biological efficacy .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various derivatives, revealing that compounds with similar structural motifs exhibited strong inhibitory effects against ESKAPE pathogens, which are notorious for causing hospital-acquired infections .

Q & A

Q. What are the established synthetic routes for N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the benzothiazole and phthalamic acid moieties. A common approach includes:

  • Step 1 : Sulfonylation of 6-amino-benzothiazole derivatives using methanesulfonyl chloride under anhydrous conditions.
  • Step 2 : Coupling the sulfonylated benzothiazole with 4-methyl-phthalamic acid via a carbodiimide-mediated amidation (e.g., EDC/HOBt). Key intermediates include 2-chloro-N-(4-phenylthiazol-2-yl)acetamide and sulfonamide derivatives, as described in analogous syntheses .
  • Validation : Reaction progress is monitored via TLC or HPLC, with final purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

Q. Which analytical techniques are validated for purity assessment and structural elucidation of this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity analysis, with mobile phases like acetonitrile/water (70:30 v/v) + 0.1% formic acid .
  • FTIR : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves regiochemistry (e.g., methyl phthalamate protons at δ 2.3 ppm, benzothiazole aromatic protons at δ 7.5–8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 405.08) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between benzothiazole and phthalamic acid moieties during synthesis?

  • Catalytic Systems : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to enhance acylation efficiency, reducing side reactions like hydrolysis .
  • Solvent Effects : Ultrasonication in DCM improves reaction kinetics by promoting reagent dispersion, achieving >85% yield .
  • Temperature Control : Maintain 0–5°C during carbodiimide activation to minimize racemization of the phthalamic acid .
  • Contradiction Resolution : Conflicting reports on yields (50–90%) may arise from residual moisture; rigorous drying of solvents/intermediates is critical .

Q. What computational strategies are employed to predict the bioactivity of this compound through molecular docking?

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) due to the methanesulfonyl group .
  • Docking Workflow :

Protein Preparation : Retrieve crystal structures from PDB (e.g., 3IAI for CA IX), remove water, add hydrogens.

Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G*) .

Grid Generation : Focus on active-site residues (e.g., Zn²⁺ coordination in CA IX).

Scoring : AutoDock Vina evaluates binding affinities (ΔG < −8 kcal/mol suggests strong interactions) .

  • Validation : Compare docking poses with crystallographic data for analogous sulfonamides .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from rotational isomerism?

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to freeze rotamers; observe coalescence of split peaks (e.g., amide NH protons) .
  • DFT Calculations : Simulate energy barriers for rotation to identify dominant conformers (e.g., syn vs. anti phthalamate orientation) .
  • Dynamic HPLC : Use chiral columns to separate rotamers if enantiomerism is suspected .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

  • Solvent Polarity : LogP calculations (cLogP ≈ 2.1) predict moderate hydrophobicity, but experimental solubility varies in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) due to aggregation .
  • pH Dependence : The sulfonamide group (pKa ~1.5) and phthalamate carboxyl (pKa ~4.2) protonation states influence solubility. Studies at pH 7.4 (PBS) underestimate solubility compared to acidic conditions .

Methodological Recommendations

  • Synthetic Reproducibility : Include inert atmosphere (N₂/Ar) for moisture-sensitive steps .
  • Analytical Rigor : Deactivate glassware with 5% DMDCS to prevent analyte adsorption during SPE .
  • Computational Validation : Cross-validate docking results with MD simulations (100 ns trajectories) to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.